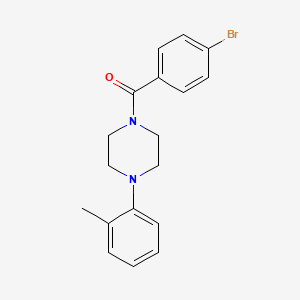![molecular formula C14H22N2O2S B5770241 1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine, also known as Dimebolin, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dimebolin belongs to the class of piperazine compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is believed to work by modulating various neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to improve motor function and reduce the severity of symptoms in animal models of Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine is that it has a relatively low toxicity profile and can be administered orally. However, the compound has a short half-life and may require frequent dosing to maintain therapeutic levels in the body.
Direcciones Futuras
Future research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine should focus on elucidating its exact mechanism of action and identifying potential therapeutic applications in other neurodegenerative diseases. Additionally, studies should investigate the optimal dosing regimen and potential drug interactions with other medications. Overall, this compound has shown promising results in preclinical studies and may be a potential candidate for the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-4-15-7-9-16(10-8-15)19(17,18)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYDTRSHMIUVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)
![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)


![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)